(2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Description
This compound is a nucleoside analog characterized by a modified purine base (6-amino-2-methoxy-9H-purine) and a 2'-deoxyribose-like sugar moiety. The stereochemistry at positions 2R, 3S, and 5R distinguishes it from canonical nucleosides. The methoxy group at position 2 of the purine ring and the hydroxymethyl group on the sugar confer unique physicochemical and biological properties, making it a candidate for therapeutic and biochemical applications .
Properties
IUPAC Name |
5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Purification: Employing automated systems for purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.
Scientific Research Applications
(2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-AMINO-2-METHOXYPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or kinases.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The table below highlights structural differences between the target compound and its analogs:
*Calculated from molecular formula C₁₀H₁₃N₅O₄.
Key Observations:
The 6-amino group is conserved across analogs, preserving base-pairing capability with thymine or uracil in nucleic acids .
Sugar Modifications: Hydroxymethyl at position 2 enhances hydrophilicity compared to DMT-protected analogs, which have higher lipophilicity (logP ~4.1 for DMT-dA vs. ~-1.2 for the target) . Phosphorylated derivatives (e.g., [(2S,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-yl)oxolan-2-yl]methyl Dihydrogen Phosphate) introduce negative charges, improving solubility for prodrug strategies .
Physicochemical Properties
| Property | Target Compound | Deoxyadenosine | 2-Fluoro Analog | DMT-dA |
|---|---|---|---|---|
| Molecular Weight | 269.23 | 251.24 | 269.23 | 553.61 |
| logP (Predicted) | -1.2 | -1.5 | -1.0 | 4.1 |
| Hydrogen Bond Donors | 4 | 4 | 4 | 2 |
| Hydrogen Bond Acceptors | 9 | 8 | 9 | 9 |
| Solubility (Water) | Moderate | High | Moderate | Low |
Biological Activity
The compound (2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol , also known by its CAS number 24757-70-8, is a purine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a purine base linked to a hydroxymethyl oxolane ring, which is significant for its biological interactions. The molecular formula is , and it has been identified as a potential modulator of various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential use in oncology.
- Antiviral Properties : It has demonstrated activity against viral infections, possibly by interfering with viral replication mechanisms.
- Immunomodulatory Effects : The compound may influence immune responses, potentially aiding in the treatment of autoimmune diseases.
The mechanisms through which this compound operates include:
- Inhibition of Nucleotide Synthesis : By mimicking natural substrates in nucleotide metabolism, it can disrupt the synthesis pathways crucial for cell proliferation.
- Modulation of Enzymatic Activity : It interacts with various enzymes involved in cellular signaling and metabolism, impacting processes such as apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antitumor Efficacy :
Cell Line IC50 (µM) Glioblastoma 15 Breast Cancer 20 Lung Cancer 25 - Antiviral Activity :
- Immunomodulatory Effects :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R,3S,5R)-5-(6-amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol in a laboratory setting?
- Answer : Synthesis typically involves multi-step organic reactions, including:
- Protecting group strategies for the hydroxymethyl and amino groups to prevent undesired side reactions .
- Stereoselective glycosylation to establish the (2R,3S,5R) configuration of the oxolane (furanose) ring .
- Final deprotection and purification via column chromatography or HPLC (>95% purity) .
- Critical parameters : Reaction temperature (0–25°C), solvent choice (e.g., anhydrous DMF for glycosylation), and monitoring via TLC or LC-MS .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups (e.g., methoxy at C2, hydroxymethyl at C2') .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (calculated for C₁₁H₁₅N₅O₄: 289.11 g/mol).
- HPLC with UV detection (λ = 260 nm, characteristic of purine absorbance) .
Q. What are the standard storage conditions to ensure compound stability?
- Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the methoxy and hydroxymethyl groups. Use desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How does the stereochemistry of the oxolane ring influence interactions with biological targets like enzymes or receptors?
- Answer : The (2R,3S,5R) configuration determines:
- Binding affinity to purinergic receptors (e.g., P2Y family) due to spatial compatibility with active sites .
- Metabolic stability : The 2-methoxy group reduces susceptibility to adenosine deaminase compared to unmodified adenosine analogs .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. What analytical challenges arise in characterizing degradation products under physiological conditions?
- Answer : Key issues include:
- Identifying hydrolytic byproducts (e.g., cleavage of the glycosidic bond or methoxy group) via LC-MS/MS with collision-induced dissociation (CID) .
- Differentiating enantiomers of degradation products using chiral chromatography or circular dichroism (CD) .
Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?
- Answer : Employ:
- Molecular dynamics (MD) simulations to predict solubility and membrane permeability based on logP and polar surface area .
- Docking studies with homology models of target proteins (e.g., adenosine receptors) to prioritize derivatives with improved binding .
- Validation : Synthesize top candidates and assess bioavailability in rodent models .
Data Contradictions and Resolution
- Purity discrepancies : reports ≥95% purity via HPLC, while (related analog) notes variability in hexoxy-substituted derivatives. Resolution : Use orthogonal methods (NMR, HRMS) to confirm purity .
- Biological activity : highlights receptor-specific effects, but structural analogs in show divergent potency. Resolution : Perform head-to-head assays under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
